molecular formula C12H15Cl2NO B1467329 {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250409-18-7

{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1467329
CAS No.: 1250409-18-7
M. Wt: 260.16 g/mol
InChI Key: MWYWEQWLWANNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dichlorophenylmethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine, followed by reduction to introduce the methanol group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The final reduction step can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the pyrrolidine ring or the phenyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanal or {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}carboxylic acid.

Scientific Research Applications

{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-2-1-9(5-12(11)14)6-15-4-3-10(7-15)8-16/h1-2,5,10,16H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYWEQWLWANNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 3
Reactant of Route 3
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 4
Reactant of Route 4
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 6
Reactant of Route 6
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.